molecular formula C19H31N5O2 B413967 3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione CAS No. 300394-35-8

3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione

Cat. No. B413967
M. Wt: 361.5g/mol
InChI Key: UMAJXYRREIUVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione” is a complex organic molecule. It contains a purine-2,6-dione core, which is a type of heterocyclic aromatic organic compound. It also has a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine-2,6-dione core, the piperidine ring, and the octyl and methyl groups. The purine core is planar, and the piperidine ring is not, which could lead to interesting stereochemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The purine-2,6-dione core and the piperidine ring are both potential sites of reactivity. The compound could undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the octyl group could make the compound more hydrophobic, while the purine and piperidine rings could contribute to its stability and reactivity .

properties

IUPAC Name

3-methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-3-4-5-6-7-11-14-24-15-16(22(2)19(26)21-17(15)25)20-18(24)23-12-9-8-10-13-23/h3-14H2,1-2H3,(H,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAJXYRREIUVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione

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